PEAQX sodium

Übersicht

Beschreibung

It was initially described as highly selective for GluN1/GluN2A receptors over GluN1/GluN2B receptors, but further studies revealed a more modest selectivity . This compound is notable for its potential anticonvulsant properties and its role in scientific research, particularly in the study of NMDA receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PEAQX sodium involves several steps, starting with the preparation of the quinoxaline core. The key steps include:

Formation of the quinoxaline ring: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.

Phosphonomethylation: The addition of a phosphonomethyl group to the quinoxaline core is a crucial step, often involving the use of a

Biologische Aktivität

PEAQX sodium, specifically in its tetrasodium salt form, is a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, particularly selective for the GluN2A subunit. This compound has garnered attention in pharmacological research due to its significant implications in neurological disorders, particularly those involving excitotoxicity and seizures.

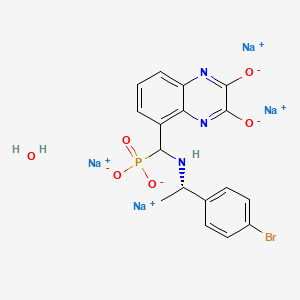

- Chemical Name: [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt

- Molecular Weight: 542.14 g/mol

- Purity: ≥98% (HPLC)

PEAQX operates primarily as an NMDA receptor antagonist with an IC50 value of 8 nM, indicating its potency. It exhibits over 100-fold selectivity for the hGluN2A receptor compared to the hGluN2B receptor, making it a valuable tool in studying the role of NMDA receptors in various physiological and pathological processes .

Anticonvulsant Properties

Research has demonstrated that this compound possesses anticonvulsant properties. A study investigated its effects on seizure models in rats of different developmental stages. The findings indicated that:

- Dose-Dependent Efficacy: PEAQX administered at doses of 5, 10, and 20 mg/kg significantly suppressed generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) across all age groups tested (12, 18, and 25 days old) .

- Age-Related Differences: The efficacy varied with age; while higher doses effectively suppressed seizures in older rats (25 days), younger rats (12 and 18 days) exhibited a shift from generalized tonic-clonic seizures to clonic seizures, suggesting developmental differences in NMDA receptor composition and function .

| Age Group | Dose (mg/kg) | Seizure Type | Effect |

|---|---|---|---|

| 12 days | 5-20 | Generalized Tonic-Clonic | Significant suppression observed |

| 18 days | 5-20 | Generalized Tonic-Clonic | Shift to clonic seizures noted |

| 25 days | 20 | Generalized Tonic-Clonic | Complete suppression |

Selectivity and Binding Affinity

PEAQX's selectivity for the GluN2A subunit is crucial for its pharmacological profile. This selectivity allows for targeted research into conditions where GluN2A-mediated signaling is disrupted, such as in certain neurodegenerative diseases and epilepsy. The compound's ability to selectively inhibit this receptor subtype while sparing others provides insights into developing therapies that minimize side effects associated with broader NMDA receptor antagonism .

Case Studies

-

Developmental Impact on Anticonvulsant Action:

A study published in Frontiers in Pharmacology explored how PEAQX's anticonvulsant action changes with postnatal development. Results indicated a maturation gradient in NMDA receptor subunit composition that influenced the efficacy of PEAQX in suppressing seizures . -

Comparative Studies with Other Antagonists:

Comparative studies have shown that while other NMDA antagonists exhibit broader activity across receptor subtypes, PEAQX's specific targeting of GluN2A allows for more refined therapeutic applications without the unwanted effects often seen with less selective agents .

Eigenschaften

IUPAC Name |

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGAGBKXHAHCGQ-VSYRWHDMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN3Na4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.